molecular formula C19H16N6O3 B3290150 3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-42-2

3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B3290150
CAS No.: 863018-42-2
M. Wt: 376.4 g/mol
InChI Key: OPMBJJLYBLLSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural features include:

  • A triazolopyrimidinone core.
  • Substitutions at positions 3 and 6: 4-methylbenzyl (electron-donating group) and 3-nitrobenzyl (electron-withdrawing nitro group at the meta position).

The meta-nitro substituent may enhance antiviral activity by influencing electronic properties or steric interactions with viral targets .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-13-5-7-14(8-6-13)11-24-18-17(21-22-24)19(26)23(12-20-18)10-15-3-2-4-16(9-15)25(27)28/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMBJJLYBLLSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound belonging to the class of triazolopyrimidines, which has garnered attention for its potential biological activities. The compound's structure features a triazole ring fused to a pyrimidine ring, along with additional functional groups that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N6O2SC_{19}H_{16}N_6O_2S. Its structure includes:

  • A triazole ring which is known for various biological activities.
  • Benzyl and nitrobenzyl groups that may contribute to its interaction with biological targets.

Anticancer Activity

Research has shown that triazole derivatives often exhibit significant anticancer properties. For instance:

  • A study highlighted that certain triazolethione compounds demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 27.3 µM to 43.4 µM .
  • The specific compound may also interact with similar pathways due to its structural similarities to known anticancer agents.

Antimicrobial Properties

Triazoles are well-documented for their antimicrobial activities:

  • Compounds related to triazoles have shown efficacy against bacterial strains and fungi. For example, derivatives have been reported to possess antifungal and antibacterial effects, making them promising candidates for further development .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or interact with specific receptors involved in disease processes:

  • Triazoles often act as enzyme inhibitors, particularly in the context of cancer and infectious diseases. The presence of the nitro group may enhance this activity by facilitating electron transfer processes crucial for enzyme inhibition .

Case Studies and Research Findings

StudyFindings
Anticancer Screening Compound derivatives showed IC50 values indicating significant cytotoxicity against MCF-7 and HCT-116 cell lines .
Antimicrobial Evaluation Certain triazole derivatives exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains .
Mechanistic Insights Investigations into enzyme inhibition revealed potential pathways through which these compounds exert their effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity Against CHIKV

Triazolopyrimidinones with substitutions at positions 3 and 6 are extensively studied for CHIKV inhibition. Key comparisons include:

Compound Name/Structure Substituents (Position 3 / Position 6) Biological Activity (CHIKV) Key Findings References
MADTP-314 (prototype) 3-aryl / ethyl IC₅₀: ~0.5–1.0 µM Targets nsP1; resistance mutations (P34S, T246A) in nsP1 reduce efficacy .
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-... 4-fluorophenyl / 4-methylbenzyl Not reported Structural similarity suggests potential nsP1 targeting; fluorine may improve metabolic stability .
Target compound (3-(4-methylbenzyl)-6-(3-nitrobenzyl)-...) 4-methylbenzyl / 3-nitrobenzyl Inferred activity Meta-nitro group may enhance binding to nsP1 due to electronic effects .

Structural-Activity Relationship (SAR):

  • Position 3 : Aryl groups (e.g., 4-fluorophenyl, 3-nitrobenzyl) are critical for nsP1 binding. Meta-substitutions (e.g., nitro) improve potency compared to para-substitutions .
  • Position 6 : Alkyl/benzyl groups optimize pharmacokinetic properties. For example, ethyl groups in MADTP-314 enhance solubility .

Comparison with Anticancer Derivatives

Triazolopyrimidinones with modified substituents exhibit diverse biological activities. For example:

  • 3-(4-Methoxybenzyl)-5-thioxo-... () : Demonstrated anticancer activity against MCF-7 breast cancer cells (IC₅₀: ~10–20 µM). Thioglycoside derivatives (e.g., compound 3 ) showed enhanced cytotoxicity, likely due to improved cellular uptake .
  • Target Compound : The 3-nitrobenzyl group may confer selectivity for viral over human targets, as nitro groups are less common in anticancer analogs.

Key Research Findings and Challenges

Resistance Mutations : P34S and T246A in CHIKV nsP1 reduce MADTP efficacy, highlighting the need for derivatives with broader resistance profiles .

Selectivity : Nitro groups may reduce off-target effects compared to methyl or methoxy substituents .

Limitations: No direct data on the target compound’s pharmacokinetics or toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.